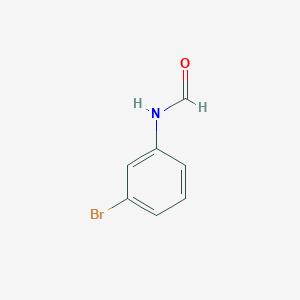

3-Bromoformanilide

Description

The exact mass of the compound N-(3-bromophenyl)formamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromoformanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoformanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYDYYDGGZJJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558289 | |

| Record name | N-(3-Bromophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37831-25-7 | |

| Record name | N-(3-Bromophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular weight and formula of N-(3-Bromophenyl)formamide

Executive Summary

N-(3-Bromophenyl)formamide is a halogenated amide intermediate critical to the synthesis of isocyanides (isonitriles) and nitrogen-containing heterocycles. In medicinal chemistry, it serves as a lipophilic scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors where the 3-bromo position allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and detailed characterization data, emphasizing the often-overlooked phenomenon of rotameric equilibrium in NMR spectroscopy.

Physicochemical Identity & Molecular Weight Analysis[1][2][3][4]

Molecular Formula & Mass

The presence of a single bromine atom introduces a distinct isotopic signature that is diagnostic in Mass Spectrometry (MS). Researchers must distinguish between the average molecular weight (used for stoichiometry) and the monoisotopic masses (used for MS identification).

| Parameter | Value | Technical Note |

| Molecular Formula | ||

| Average Molecular Weight | 200.03 g/mol | Use for molarity calculations. |

| Monoisotopic Mass ( | 198.9633 Da | Base peak in high-res MS. |

| Monoisotopic Mass ( | 200.9612 Da | M+2 peak. |

| Isotopic Pattern | 1 : 1 (approx) | The M and M+2 peaks appear with nearly equal intensity due to natural Br abundance ( |

Structural Isomerism (Rotamers)

Unlike simple amines, N-(3-Bromophenyl)formamide exhibits restricted rotation around the C-N amide bond. This results in the presence of two distinct conformers (rotamers) in solution—cis and trans (relative to the formyl hydrogen and the phenyl ring).

-

Implication: NMR spectra will display "duplicated" peaks. This is not an impurity but an intrinsic property of the molecule.

-

Equilibrium: In polar aprotic solvents (e.g., DMSO-

), the ratio approaches 1:1.

Validated Synthesis Protocol

While direct reflux with formic acid is common, it often leads to thermal degradation or incomplete conversion. The Acetic Formic Anhydride (AFA) Method is recommended for high purity and yield. This method operates under milder conditions, preventing the oxidation of the bromo-substituent.

Reagents & Setup

-

Precursor: 3-Bromoaniline (1.0 eq)[1]

-

Formylating Agent: Acetic Formic Anhydride (prepared in situ from Formic Acid + Acetic Anhydride).

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Quench: Saturated

.

Step-by-Step Methodology

-

Preparation of AFA (In Situ):

-

In a dry flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq).

-

Stir at 55°C for 2 hours.

-

Mechanism: This generates the mixed anhydride, a highly reactive electrophile.

-

-

Amine Addition:

-

Cool the AFA mixture to 0°C.

-

Dissolve 3-Bromoaniline (1.0 eq) in dry DCM.[1]

-

Add the amine solution dropwise to the AFA mixture. Caution: Exothermic.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT).[2]

-

Stir for 3–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).

-

-

Workup:

-

Quench with sat.

to neutralize excess acid. -

Extract with DCM (

). -

Wash organic layer with Brine.[2]

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Water if solid, or flash chromatography (SiO2, Gradient 0

40% EtOAc/Hexane).

-

Workflow Visualization

Figure 1: Optimized synthetic workflow using the Acetic Formic Anhydride method to minimize thermal degradation.

Analytical Characterization (The "Fingerprint")

Proton NMR ( NMR)

Solvent: DMSO-

The spectrum is complex due to rotamers. You will observe two sets of signals.

-

Formyl Proton (-CHO):

-

Trans Rotamer:

~10.2 ppm (Doublet, -

Cis Rotamer:

~8.3–8.8 ppm (Doublet or Broad Singlet). -

Note: The coupling constant (

) arises from coupling with the N-H proton.

-

-

Amide Proton (-NH):

-

Appears as a broad singlet or doublet between

10.0–10.5 ppm.

-

-

Aromatic Region:

-

Multiplets between

7.2–7.8 ppm. The proton ortho to the bromine and amide is significantly deshielded.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ion:

. -

Diagnostic Pattern:

-

Look for the "Twin Peaks."

-

Peak A: m/z 199.9 (corresponding to

). -

Peak B: m/z 201.9 (corresponding to

). -

Intensity Ratio: ~1:1.[4]

-

Failure Mode: If you see only one peak, you have likely lost the bromine (dehalogenation) or formed a byproduct.

-

Applications in Drug Discovery

N-(3-Bromophenyl)formamide is not just an end-product; it is a "pivot point" intermediate.

-

Isocyanide Synthesis (Ugi/Passerini Reaction):

-

Dehydration of the formamide using

yields 3-Bromophenyl isocyanide . -

This isocyanide is a core input for Multicomponent Reactions (MCRs) to generate peptidomimetic libraries.

-

-

Palladium Cross-Coupling:

-

The bromine handle at the meta position is electronically activated for Suzuki couplings, allowing the attachment of biaryl systems after the amide bond is formed.

-

Pathway Diagram

Figure 2: The role of N-(3-Bromophenyl)formamide as a precursor for isocyanide-based multicomponent reactions.

References

-

Synthesis & Catalysis: Zhao, T. X., et al. (2014). "Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions." RSC Advances.

-

Isocyanide Application: Sahoo, T., et al. (2022).[5] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Frontiers in Chemistry.

-

Rotameric Analysis: Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylformamide and related amides." Journal of the American Chemical Society.

-

Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, N-(3-Bromophenyl)formamide.

Sources

1H NMR spectroscopic characterization of 3-Bromoformanilide

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Characterization of 3-Bromoformanilide

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectroscopic characterization of 3-bromoformanilide (N-(3-bromophenyl)formamide). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It elucidates the theoretical underpinnings of the spectrum, details a field-proven experimental protocol, and provides a thorough interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust and educational resource.

Introduction: The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) within a molecule.[3] Four key pieces of information can be extracted from a ¹H NMR spectrum to determine a compound's structure:

-

Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[3]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[4]

-

Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[4]

-

Signal Splitting (Multiplicity): Caused by the magnetic influence of neighboring non-equivalent protons (spin-spin coupling), this pattern reveals the number of adjacent protons. The multiplicity follows the n+1 rule, where 'n' is the number of neighboring protons.[4]

For 3-bromoformanilide, ¹H NMR is the definitive tool for confirming the substitution pattern on the aromatic ring and verifying the presence of the formyl and amide functionalities.

Predicted ¹H NMR Spectrum of 3-Bromoformanilide

Understanding the molecular structure is paramount to predicting its ¹H NMR spectrum. 3-Bromoformanilide is a meta-substituted benzene derivative. The two substituents, a bromine atom (-Br) and a formamido group (-NHCHO), are both electron-withdrawing and influence the chemical shifts of the aromatic protons.

The structure contains six unique proton environments:

-

Four aromatic protons (H-2, H-4, H-5, H-6)

-

One amide proton (N-H)

-

One formyl proton (C-HO)

Chemical Shift Predictions

-

Aromatic Protons (δ 7.0 - 8.0 ppm): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the aromatic ring current.[5] In 3-bromoformanilide, the electron-withdrawing nature of both the bromine and the formamido group will shift these protons further downfield. H-2, being ortho to both substituents, is expected to be the most deshielded.

-

Formyl Proton (δ 8.0 - 8.5 ppm): The formyl proton (-CHO) is directly attached to a carbonyl carbon, which exerts a strong anisotropic deshielding effect. This, combined with conjugation to the aromatic system, causes its signal to appear significantly downfield, often as a singlet.[6][7]

-

Amide Proton (δ 8.5 - 9.5 ppm, broad): The chemical shift of the N-H proton is highly variable and concentration-dependent due to hydrogen bonding. It is also subject to chemical exchange with trace amounts of water or deuterated solvent, which often results in a broad singlet that does not exhibit coupling.

Spin-Spin Coupling and Multiplicity Predictions

The splitting patterns of the aromatic protons are governed by coupling with their neighbors. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.

-

Ortho-coupling (³J): Typically 7-10 Hz.

-

Meta-coupling (⁴J): Typically 2-3 Hz.[8]

-

Para-coupling (⁵J): Typically 0-1 Hz (often not resolved).[9]

Based on these principles, the following multiplicities are predicted:

-

H-2: A triplet or doublet of doublets, influenced by meta-coupling to H-4 and H-6.

-

H-4: A doublet of doublets, experiencing ortho-coupling to H-5 and meta-coupling to H-2 and H-6.

-

H-5: A triplet, due to ortho-coupling with both H-4 and H-6.

-

H-6: A doublet of doublets, with ortho-coupling to H-5 and meta-coupling to H-4.

-

NH Proton: A broad singlet (typically).

-

Formyl Proton: A singlet.

Experimental Protocol for Data Acquisition

This protocol describes a robust, self-validating methodology for obtaining a high-resolution ¹H NMR spectrum of 3-bromoformanilide.

Materials and Equipment

-

Sample: 3-bromoformanilide (5-15 mg)

-

Solvent: Deuterated chloroform (CDCl₃, 0.6 mL)

-

Internal Standard: Tetramethylsilane (TMS) (often pre-mixed in solvent)

-

Equipment: NMR tube (5 mm, clean and dry), Pasteur pipette, cotton or glass wool plug, small vial, NMR spectrometer (e.g., 300 MHz or higher).

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-15 mg of 3-bromoformanilide into a clean, dry vial.[10][11] Using a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.[12]

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is a single, sharp peak that is easily identified.[13][14]

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Complete dissolution is critical; undissolved solids will lead to poor magnetic field homogeneity, resulting in broad, distorted spectral lines.[12]

-

Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube.[13] This step removes any particulate matter, which is essential for achieving high-resolution spectra.[10]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The spectrometer will automatically "lock" onto the deuterium signal of the CDCl₃. This lock signal is used to stabilize the magnetic field.[14] The instrument then performs "shimming," a process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is critical for sharp, well-resolved peaks.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition: Acquire the Free Induction Decay (FID) signal over 16 to 64 scans to ensure a high signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain spectrum. Phase the spectrum correctly and perform a baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the internal TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be referenced to 7.26 ppm.[15]

-

Integration: Integrate all signals to determine the relative number of protons for each peak.

Visualization of Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis.

Caption: Workflow for ¹H NMR analysis of 3-bromoformanilide.

Interpretation of Results

The acquired spectrum should be analyzed by correlating the observed signals with the predicted values.

Summary of Expected ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Formyl (-CHO) | 8.0 - 8.5 | s (singlet) | - | 1H |

| Amide (-NH) | 8.5 - 9.5 | br s (broad singlet) | - | 1H |

| H-2 | 7.8 - 8.2 | t or dd | ⁴J ≈ 2-3 Hz | 1H |

| H-4 | 7.4 - 7.7 | ddd | ³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz | 1H |

| H-6 | 7.3 - 7.6 | ddd | ³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz | 1H |

| H-5 | 7.1 - 7.4 | t | ³J ≈ 7-9 Hz | 1H |

Detailed Spectral Analysis

-

Singlets (Formyl and Amide): Two distinct signals in the downfield region (δ > 8.0 ppm) with an integration of 1H each confirm the formamido group. The sharper of the two is the formyl proton, while the broader signal corresponds to the amide N-H.

-

Aromatic Region (δ 7.0 - 8.2 ppm): The complex pattern of signals in this region, integrating to a total of 4H, is characteristic of the four protons on the disubstituted benzene ring.

-

The signal furthest downfield is assigned to H-2 , as it is positioned between two electron-withdrawing groups. Its multiplicity will likely appear as a narrow triplet or a doublet of doublets due to two similar meta-couplings.

-

The signal furthest upfield in this region is likely H-5 . It will appear as a triplet due to two nearly identical ortho-couplings to H-4 and H-6.

-

The remaining two signals are for H-4 and H-6 . These will be more complex, showing both large ortho and smaller meta couplings. Careful analysis of the coupling constants is required for definitive assignment.

-

Conclusion

The ¹H NMR spectrum of 3-bromoformanilide provides a wealth of structural information. Through systematic analysis of the chemical shifts, integration values, and coupling patterns, one can unequivocally confirm the identity and purity of the compound. The characteristic downfield singlets for the formyl and amide protons, combined with the distinct splitting patterns of the four aromatic protons, create a unique spectral fingerprint. This guide provides the theoretical framework and practical methodology necessary for researchers to confidently perform and interpret this critical analytical experiment.

References

- Google. (2026). Current time information in Pasuruan, ID.

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved February 23, 2026, from [Link]

-

Fiveable. (2025, August 15). Meta-Substituted Benzenes Definition - Organic Chemistry. Retrieved February 23, 2026, from [Link]

- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1077.

-

University of Rochester. (2026). How to Get a Good 1H NMR Spectrum - Department of Chemistry. Retrieved February 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved February 23, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved February 23, 2026, from [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 23, 2026, from [Link]

- Fraser, R. R., et al. (1965). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 43(10), 2755-2763.

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 23, 2026, from [Link]

- Klinck, R. E., & Stothers, J. B. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES. Canadian Journal of Chemistry, 44(1), 37-43.

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved February 23, 2026, from [Link]

-

Chem 343. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 23, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved February 23, 2026, from [Link]

- Johnson, L. F., & Jankowski, W. C. (1972). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Kurauskas, V., et al. (2018). Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange. Nucleic Acids Research, 46(18), 9217-9226.

-

Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 23, 2026, from [Link]

-

DeVoSys. (n.d.). NMR Proton Shifts for Residual Solvent Impurities. Retrieved February 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 23, 2026, from [Link]

- Hidayat, A. R. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

-

Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained by Substituent Resonance Effects? A Computational Study. Chemistry – An Asian Journal, 13(17), 2356-2362.

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

- Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(20), 4741-4742.

-

Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. r/chemistry. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 23, 2026, from [Link]

-

Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following.... Retrieved February 23, 2026, from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved February 23, 2026, from [Link]

-

Finetech Industry Limited. (n.d.). 3'-BROMOACETANILIDE | CAS: 621-38-5. Retrieved February 23, 2026, from [Link]

-

Stenutz, R. (n.d.). 3-bromoacetanilide. Retrieved February 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved February 23, 2026, from [Link]

Sources

- 1. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. ou.edu [ou.edu]

- 13. How To [chem.rochester.edu]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Determining the Melting Point of 3-Bromoformanilide: A Technical Guide for Accurate and Reliable Characterization

Introduction: The Critical Role of Melting Point in Compound Validation

In the landscape of pharmaceutical and chemical development, the physical properties of a compound serve as the first line of evidence for its identity and purity. Among these, the melting point range is a fundamental and powerful characteristic. This guide provides an in-depth technical exploration of the principles and methodologies for accurately determining the melting point of 3-Bromoformanilide (N-(3-bromophenyl)formamide), a key intermediate in organic synthesis.

Melting point determination is more than a routine measurement; it is a sensitive indicator of a substance's integrity. A pure, crystalline solid will melt over a very narrow temperature range, typically 1-2°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the range.[1][2][3] For researchers and drug development professionals, an accurate melting point provides immediate, actionable insight into the success of a synthesis, the efficacy of a purification protocol, and the overall quality of the material. This document will detail the authoritative methods, the causality behind experimental choices, and the self-validating systems required to generate trustworthy and reproducible data.

Table 1: Physicochemical Properties of 3-Bromoformanilide and a Related Analogue

| Property | 3-Bromoformanilide | 3-Bromoacetanilide (Analogue) |

| Synonym | N-(3-bromophenyl)formamide | N-(3-bromophenyl)acetamide |

| CAS Number | 37831-25-7 | 621-38-5 |

| Molecular Formula | C₇H₆BrNO | C₈H₈BrNO |

| Molecular Weight | 200.04 g/mol | 214.06 g/mol |

| Reported Melting Point | 60-64 °C | 87-89 °C[2] |

Note: Data for the closely related analogue, 3-Bromoacetanilide, is provided for comparative purposes to illustrate the impact of molecular structure on physical properties.

Foundational Principles: What Governs the Melting Transition?

The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This phase change is governed by the strength of the intermolecular forces holding the crystal lattice together.

-

Intermolecular Forces: For anilides like 3-Bromoformanilide, key interactions include hydrogen bonding between the N-H and C=O groups of adjacent molecules, as well as dipole-dipole and van der Waals forces. Significant energy, in the form of heat, is required to overcome these forces.

-

Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point. Highly symmetrical molecules often pack more tightly, leading to stronger intermolecular interactions and higher melting points. For instance, among bromoacetanilide isomers, the para-substituted 4-bromoacetanilide (m.p. 165-169 °C) has a substantially higher melting point than the meta-substituted 3-bromoacetanilide (m.p. 87-89 °C) due to its greater symmetry, which allows for more efficient crystal packing.[4]

-

The Effect of Impurities: Impurities introduce defects into the crystal lattice, disrupting the regular pattern of intermolecular forces. This weakened structure requires less energy to break down, resulting in a lower melting point (depression). Furthermore, as the substance melts, the impurities become more concentrated in the remaining solid, causing the melting temperature to gradually increase over a wider range.

-

Polymorphism: A critical consideration in drug development is polymorphism, the ability of a compound to exist in multiple crystalline forms. Each polymorph can have a distinct melting point, solubility, and bioavailability. While a detailed polymorphic screen is beyond the scope of this guide, initial characterization by melting point can reveal inconsistencies that may warrant further investigation.

Authoritative Methodologies for Melting Point Determination

Two primary methods are recognized for their accuracy and reliability in determining the melting point range. The choice of method depends on the required level of precision, sample availability, and the stage of development.

Method A: Capillary Melting Point (The Compendial Standard)

This is the most widely used technique, forming the basis of pharmacopeial standards such as the United States Pharmacopeia (USP) General Chapter <741> and the ASTM E324 standard.[5][][7] The method involves heating a small amount of the substance in a sealed capillary tube at a controlled rate.

Principle of Operation: The sample is placed in a heating block, and the temperature is ramped slowly. The analyst observes the sample through a magnifying lens, recording the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal liquefies (clear point). This range defines the melting range.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[8][9] It is particularly valuable in research and development for characterizing thermal transitions.

Principle of Operation: DSC measures the difference in heat flow between the test sample and an inert reference material as they are subjected to a controlled temperature program.[10] When the sample melts, it absorbs energy (an endothermic event), which is detected as a change in the heat flow. The resulting plot, or thermogram, shows a peak whose onset, maximum, and area correspond to the melting point, the peak melting temperature, and the enthalpy of fusion, respectively.

The Self-Validating Protocol: A System for Ensuring Trustworthiness

The reliability of any melting point determination rests entirely on the calibration and proper operation of the instrument. A self-validating protocol is essential for generating data that can be trusted.

Mandatory Instrument Calibration

Calibration verifies that the instrument's temperature reading is accurate. This must be performed at regular intervals and whenever the instrument undergoes maintenance.[11][12][13] The process involves measuring the melting points of certified reference standards with known, sharp melting points.

Table 2: Selected USP Melting Point Reference Standards for Calibration

| Reference Standard | Certified Melting Range (°C) |

| Vanillin | 81-83 |

| Acetanilide | 114-116 |

| Caffeine | 235-237.5 |

| Theophylline | 270-274 |

Note: This is an abbreviated list. Standards should be chosen to bracket the expected melting range of the test substance. For 3-Bromoformanilide (m.p. 60-64 °C), a standard like Vanillin would be appropriate.

Step-by-Step Calibration Protocol for a Digital Melting Point Apparatus:

-

Select Standards: Choose at least two USP Reference Standards whose melting points bracket the intended operating range.

-

Prepare Samples: Carefully load the reference standards into separate capillary tubes as described in the SOP below.

-

Set Method Parameters: Program the instrument with the appropriate start temperature, ramp rate (e.g., 1 °C/min), and stop temperature according to the standard's certificate.

-

Run Analysis: Measure the melting point of each standard.

-

Verify Accuracy: Compare the observed melting point to the certified range on the standard's certificate. The observed value must fall within the certified range.

-

Adjust if Necessary: If the measured value falls outside the certified range, the instrument must be taken out of service and adjusted by a qualified technician according to the manufacturer's instructions.[14] A post-adjustment verification must be performed.

Standard Operating Procedure (SOP): Melting Point Determination of 3-Bromoformanilide

This SOP describes the determination using a modern digital capillary apparatus, adhering to the principles of USP <741> Class Ia.[][15]

1. Sample Preparation:

- Causality: The sample must be homogenous and dry. Clumps can lead to inefficient heat transfer, and residual solvent can act as an impurity, depressing the melting point.

- Procedure: Ensure the 3-Bromoformanilide sample is a fine, homogenous powder. If necessary, gently crush any large crystals on a clean, dry watch glass with a spatula. The sample must be thoroughly dried to remove any residual solvents.

2. Capillary Loading:

- Causality: A properly packed sample ensures uniform heating. Too little sample makes observation difficult, while too much creates a thermal gradient, broadening the apparent melting range.

- Procedure: Press the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. Repeat until the packed sample height is 2.5-3.5 mm, as specified by USP.

3. Instrument Setup:

- Causality: A rapid initial heating rate saves time, but a slow rate near the melting point is critical for thermal equilibrium and accurate determination.

- Procedure:

- Rapid Determination (optional but recommended): Set a high ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting point.

- Accurate Determination: Based on the approximate value, set the instrument for a new run. The starting temperature should be ~10 °C below the expected melting point (for 3-Bromoformanilide, start at ~50 °C). The ramp rate should be set to 1 °C/min.

4. Measurement and Observation:

- Causality: Consistent and well-defined observation points are necessary for reproducibility.

- Procedure: Insert the loaded capillary into the heating block. Initiate the heating program. Observe the sample closely through the viewer.

- Record T1 (Onset): The temperature at which the first droplet of liquid is visible.

- Record T2 (Clear Point): The temperature at which all solid material has completely transformed into a clear liquid.

- The melting range is reported as T1 – T2. Perform the determination in triplicate to ensure reproducibility.

Data Analysis and Interpretation

-

Purity Assessment:

-

High Purity: A narrow melting range (e.g., 61.5 °C - 62.5 °C) that falls within the literature value of 60-64 °C indicates a high degree of purity.

-

Impure Sample: A broad and depressed range (e.g., 55 °C - 59 °C) is a clear indication of the presence of impurities.[3]

-

-

Identity Confirmation:

-

If the observed melting range matches the expected literature value, it provides strong, albeit not definitive, evidence of the compound's identity.

-

The "mixed melting point" technique can be used for confirmation. An intimate mixture of the sample with an authentic, pure standard of 3-Bromoformanilide should show no depression or broadening of the melting range.

-

Visualizations

References

-

ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

-

U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

-

Chemistry Stack Exchange. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high?. [Link]

-

Scribd. USP 741 Melting Point or Range. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

University of Calgary. Melting Point and Thermometer Calibration. [Link]

-

Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

-

Biometrix. Melting Point Apparatus - Calibration. [Link]

-

Analytical Testing Labs. Melting Point Determination. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

Mettler Toledo. Melting Point Apparatus & Instruments. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

-

Standards Global. Download ASTM E324 In PDF. [Link]

-

ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

-

Mettler Toledo. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

-

NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimetry. [Link]

-

SSERC. Melting point determination. [Link]

-

PubChem. 4'-Bromoacetanilide. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5). [Link]

-

PubChem. 3-Bromoaniline. [Link]

-

CAS Common Chemistry. Bromoacetanilide. [Link]

-

Stenutz. 3-bromoacetanilide. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 3'-BROMOACETANILIDE | 621-38-5 [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 5. 3-bromoacetanilide [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. rsc.org [rsc.org]

- 10. Acetamide, N-(3-bromophenyl)- (CAS 621-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 3-Bromooctane | C8H17Br | CID 79138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Formamide - Wikipedia [en.wikipedia.org]

- 15. Formamide (CAS 75-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

difference between 3-Bromoformanilide and 3-Bromoaniline

An In-depth Technical Guide to the Core Differences Between 3-Bromoaniline and 3-Bromoformanilide

For professionals in organic synthesis and drug development, the distinction between a primary aromatic amine and its N-formylated counterpart is not merely academic; it is a fundamental strategic choice that dictates reaction outcomes, regioselectivity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth analysis of 3-Bromoaniline and 3-Bromoformanilide, moving beyond basic properties to explore the causality behind their divergent reactivity and their complementary roles in complex molecule construction.

Core Structural and Physicochemical Divergence

At first glance, 3-Bromoaniline and 3-Bromoformanilide are closely related, with the latter being a simple derivative of the former. However, the introduction of a formyl group (-CHO) to the nitrogen atom fundamentally alters the molecule's electronic and steric landscape, leading to vastly different chemical behaviors.

-

3-Bromoaniline : An aromatic amine where the amino (-NH₂) group's nitrogen atom possesses a lone pair of electrons that is readily available. This lone pair significantly influences the properties of the aromatic ring.[1]

-

3-Bromoformanilide : An N-aryl formamide where the nitrogen's lone pair is delocalized through resonance with the adjacent electron-withdrawing carbonyl group. This delocalization is the crux of its distinct reactivity.

The immediate visual and chemical distinction lies in this amine-to-amide transformation.

Comparative Physicochemical Properties

The structural change from an amine to a formamide introduces significant differences in physical properties, such as melting point and molecular weight, which have practical implications for reaction conditions, purification, and characterization.

| Property | 3-Bromoaniline | 3-Bromoformanilide | Rationale for Difference |

| CAS Number | 591-19-5[2][3] | 37831-25-7[2] | Unique identifiers for distinct chemical substances. |

| Molecular Formula | C₆H₆BrN[2][3] | C₇H₆BrNO[2] | Addition of a formyl group (CHO). |

| Molecular Weight | 172.02 g/mol [2][3] | 200.03 g/mol [2] | The added mass of the formyl group. |

| Appearance | Yellow to brown liquid or solid[4] | Solid | Increased molecular weight and potential for intermolecular hydrogen bonding contribute to a solid state. |

| Melting Point | 15 - 18 °C[4] | 60 - 64 °C[2][5] | The planar amide linkage allows for stronger intermolecular hydrogen bonding and packing in the crystal lattice, significantly raising the melting point. |

| Boiling Point | ~251 °C[4][5] | ~335 °C[2] | Increased molecular weight and stronger dipole-dipole interactions lead to a higher boiling point. |

| Solubility | Slightly soluble in water; soluble in organic solvents.[2] | Generally soluble in polar organic solvents. | While both have polar groups, the amide's hydrogen bonding capability influences its solubility profile. |

Reactivity and Synthetic Strategy: The Amine vs. The Formamide

The primary utility of converting 3-Bromoaniline to 3-Bromoformanilide in a synthetic route is to modulate reactivity. The formamide acts as a "control switch," temporarily taming the potent effects of the amino group.

A. Basicity and Nucleophilicity

-

3-Bromoaniline : The available lone pair on the nitrogen makes it a moderate base and a potent nucleophile. It readily reacts with electrophiles such as acyl chlorides and alkyl halides at the nitrogen atom.[1]

-

3-Bromoformanilide : Due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen, the nitrogen is significantly less basic and is not nucleophilic. This protects the nitrogen from unwanted side reactions during subsequent synthetic steps.

B. Electrophilic Aromatic Substitution (EAS)

This is the most critical area of differentiation for synthetic chemists.

-

3-Bromoaniline : The -NH₂ group is a powerful activating group and a strong ortho, para-director for EAS reactions. Its high reactivity can be a liability, often leading to over-reaction (e.g., polybromination) and making controlled, regioselective monosubstitution challenging.[6] The reaction of aniline with bromine water, for instance, is instantaneous and yields the 2,4,6-tribromoaniline precipitate.

-

3-Bromoformanilide : The N-formyl group (-NHCHO) is significantly less activating than a free amino group. While it remains an ortho, para-director, the deactivating pull of the carbonyl group slows the reaction down considerably. This moderation allows for highly controlled and selective electrophilic substitution, preventing the formation of poly-substituted byproducts and improving the yield of the desired monosubstituted isomer.[7]

This protective mechanism is a cornerstone of aromatic chemistry, enabling transformations that would otherwise be impossible on the highly reactive aniline ring.

Synthesis and Interconversion: A Practical Workflow

The conversion between these two compounds is a routine yet vital part of multi-step synthesis. The formylation serves as a protection step, and the subsequent hydrolysis is the deprotection.

Workflow 1: Protection via N-Formylation

The conversion of 3-Bromoaniline to 3-Bromoformanilide is executed to prepare the molecule for a subsequent reaction where the high reactivity of the amine would be problematic.

Caption: Workflow for the protection of 3-Bromoaniline.

Experimental Protocol: N-Formylation of 3-Bromoaniline

This protocol utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride, a common and effective method for N-formylation.[8]

-

Reagent Preparation : In a flask equipped with a dropping funnel and magnetic stirrer, cool 1.2 equivalents of formic acid to 0 °C in an ice bath.

-

Anhydride Formation : Slowly add 1.2 equivalents of acetic anhydride to the cooled formic acid with continuous stirring. Allow the mixture to stir at 0 °C for 15 minutes to generate acetic formic anhydride.

-

Amine Addition : Dissolve 1.0 equivalent of 3-Bromoaniline in a suitable solvent (e.g., THF) and add it dropwise to the prepared anhydride solution, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, pour the reaction mixture into ice-water to quench excess anhydride and precipitate the product.

-

Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromoformanilide.

Workflow 2: Deprotection via Hydrolysis

Once the desired chemical modification is achieved on the aromatic ring, the formyl group is removed to regenerate the free amine.

Caption: Workflow for the deprotection of 3-Bromoformanilide.

Experimental Protocol: Hydrolysis of 3-Bromoformanilide

This protocol describes a standard alkaline hydrolysis to cleave the amide bond.[9][10]

-

Setup : In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 3-Bromoformanilide in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).

-

Reaction : Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup : After cooling to room temperature, most of the ethanol is removed under reduced pressure.

-

Extraction : The remaining aqueous residue is transferred to a separatory funnel and extracted several times with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield 3-Bromoaniline. Further purification can be achieved via distillation or column chromatography if necessary.

Applications in Drug Discovery and Development

The strategic use of these two compounds highlights their distinct but interconnected roles.

-

3-Bromoaniline : Serves as a versatile starting material and a key building block.[2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][11] The bromine atom acts as a crucial functional handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. The amine group is a key site for forming amides, sulfonamides, and other functionalities prevalent in biologically active molecules, including agents for cancer and infectious disease treatment.[2]

-

3-Bromoformanilide : Functions primarily as a controlled intermediate. It is not typically the target molecule itself but rather a necessary precursor to achieve specific substitution patterns on the aromatic ring that would be inaccessible with the free amine. This protection-deprotection strategy is fundamental in medicinal chemistry, where precise control over molecular architecture is paramount to achieving desired biological activity and minimizing off-target effects.

Comparative Safety and Handling

Both compounds are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Category | 3-Bromoaniline | 3-Bromoformanilide |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] | Acute oral toxicity (Category 4).[2] |

| Irritation | Causes skin and serious eye irritation.[12][14] May cause respiratory irritation.[12][14] | Causes skin and eye irritation.[2] |

| Specific Hazards | May induce methemoglobinemia, a condition affecting oxygen transport in the blood.[15] | N/A (though in-vivo hydrolysis could pose a similar risk). |

| Handling | Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.[12][16] | Wear protective gloves and eye protection. Wash hands thoroughly after handling.[2] |

Conclusion

The difference between 3-Bromoaniline and 3-Bromoformanilide is a clear illustration of a fundamental principle in organic synthesis: the strategic modulation of functional group reactivity. 3-Bromoaniline is the versatile, highly reactive building block, rich with synthetic potential but challenging to control. 3-Bromoformanilide is its precisely engineered counterpart, where the formyl group serves as a temporary shield, dampening the ring's reactivity to allow for controlled, selective transformations. For researchers and drug development professionals, understanding when to use the potent amine and when to deploy its protected formanilide derivative is essential for the successful and efficient synthesis of complex molecular targets.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11562, 3-Bromoaniline. PubChem. Retrieved February 23, 2026, from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Aniline. Retrieved February 23, 2026, from [Link]

-

HFC. (n.d.). 37831-25-7 | N-(3-Bromophenyl)formamide. Retrieved February 23, 2026, from [Link]

-

Gansu Hanruisheng Chemical Technology Co., Ltd. (n.d.). N-(3-bromophenyl)formamide. Chemj. Retrieved February 23, 2026, from [Link]

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved February 23, 2026, from [Link]

-

Stenutz. (n.d.). N-(4-bromophenyl)formamide. Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Formamide. Retrieved February 23, 2026, from [Link]

-

ScienceMadness.org. (2009, July 15). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. Retrieved February 23, 2026, from [Link]

-

JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved February 23, 2026, from [Link]

-

YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline). Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.

-

ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2019, December 19). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved February 23, 2026, from [Link]

-

Reddit. (2023, November 24). How is the answer here both A and B? Isn't aniline a strong activating group, which doesn't allow mono-bromination?. r/OrganicChemistry. Retrieved February 23, 2026, from [Link]

-

ARKIVOC via ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 23, 2026, from [Link]

-

Journal of the Chemical Society C: Organic. (1966). Preparation and C-formylation of some bis-anilines. Retrieved February 23, 2026, from [Link]

-

Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Retrieved February 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. Retrieved February 23, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 37831-25-7|N-(3-Bromophenyl)formamide|BLD Pharm [bldpharm.com]

- 4. FCKeditor - Resources Browser [jussara.pr.gov.br]

- 5. N-(3-bromophenyl)formamide CAS#:37831-25-7_甘肃瀚瑞生化科技有限公司_化学加网 [huaxuejia.cn]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jetir.org [jetir.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. N-4-(溴苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 화합물 525794: N-(3-메틸페닐)-N'-(3-bromophenyl)formamidine - 공식 데이터 출처 - Virginia Open Data Portal [data.ko.virginia.gov]

- 16. echemi.com [echemi.com]

Technical Guide: Crystal Structure Analysis of 3-Bromoformanilide Derivatives

Executive Summary

The structural elucidation of 3-Bromoformanilide (

This guide provides a rigorous, step-by-step technical framework for synthesizing, crystallizing, and analyzing these systems. Unlike standard reports, this document focuses on the causality of experimental choices—explaining not just how to refine a structure, but why specific parameters (like the meta-bromine substitution) dictate the supramolecular architecture.

Part 1: Chemical Context & Synthesis Protocol[1][2][3]

To obtain high-quality single crystals, the purity of the precursor is non-negotiable. Commercial samples often contain isomers (2-bromo or 4-bromo variants) that disrupt lattice formation. We utilize a de novo synthesis starting from 3-bromoaniline to ensure regiospecificity.

The Structural Target

The core moiety, 3-bromoformanilide , consists of a formamide group attached to a benzene ring with a bromine atom at the meta position.

-

Conformational Lock: The amide bond exhibits restricted rotation. In the solid state, the trans-amide conformation (carbonyl oxygen anti to the phenyl ring) is energetically favored, facilitating the formation of 1D hydrogen-bonded chains.

-

The Meta-Effect: Unlike para-substituents, which often lead to centrosymmetric packing, meta-substitution introduces a "kink" in the molecular shape, often promoting lower symmetry space groups (e.g.,

or

Validated Synthesis Workflow

Reaction:

Reagents:

-

3-Bromoaniline (98% purity)

-

Formic Acid (85% aq. solution)

-

Toluene (for recrystallization)

Protocol:

-

Reflux: Charge a round-bottom flask with 3-bromoaniline (10 mmol) and excess formic acid (15 mL). Reflux at 100°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude formanilide.

-

Filtration: Vacuum filter the solid.[1][2] Wash with cold water to remove excess acid.

-

Purification: Recrystallize from hot toluene. This solvent is chosen because its aromaticity disrupts

-

Part 2: Crystallization Strategies

Growing diffraction-quality crystals of formanilide derivatives requires balancing the solubility of the hydrophobic aryl ring and the hydrophilic amide group.

Solvent Selection Logic

| Solvent System | Mechanism | Outcome |

| Ethanol/Water (1:1) | Slow Evaporation | Recommended. Promotes H-bond formation (amide...amide) over solvent inclusion. |

| Chloroform | Vapor Diffusion | Good for derivatives with heavy lipophilic tails. Risk of solvent twinning. |

| Acetone | Fast Evaporation | Avoid. Often yields polycrystalline powder due to rapid supersaturation. |

The "Vial-in-Vial" Technique

For 3-bromoformanilide, we employ a vapor diffusion method to minimize thermal shock:

-

Dissolve 20 mg of pure compound in 1 mL of THF (inner vial).

-

Place the open inner vial into a larger jar containing Pentane (outer reservoir).

-

Seal the outer jar. Pentane vapor slowly diffuses into the THF, lowering solubility gradually.

-

Result: Prism-shaped crystals (

mm) appear within 48-72 hours.

Part 3: X-Ray Diffraction Data Collection & Reduction[5]

This section details the acquisition of the dataset. The presence of Bromine (

Experimental Configuration

-

Source: Mo-K

( -

Temperature: 100 K (Cryostream). Essential to reduce thermal ellipsoids and resolve disorder in the formyl proton.

-

Detector Distance: 50 mm (maximize resolution to

Å).

Data Reduction Workflow (DOT Diagram)

Figure 1: Crystallographic data reduction workflow. Critical step: Absorption correction is mandatory due to the high absorption coefficient (

Part 4: Structural Elucidation & Supramolecular Architecture

Once the structure is solved (typically in Monoclinic

The Primary Synthon: Amide Chains

The dominant feature in formanilide derivatives is the Catemeric Chain (

-

Interaction:

-

Geometry: The molecules stack in translationally related chains. The distance

is typically -

Significance: This strong H-bond dictates the primary growth axis of the crystal (usually the crystallographic b-axis).

The Secondary Synthon: Halogen Bonding

The 3-bromo substituent is not passive. It acts as a

-

Interaction:

(orthogonal to the H-bond) or -

Detection: Look for

distances less than the sum of van der Waals radii ( -

Directionality: The angle

should be near

Structural Logic Map (DOT Diagram)

Figure 2: Hierarchy of supramolecular interactions. H-bonds form 1D chains, while Halogen bonds cross-link these chains into 2D sheets.

Part 5: Computational Validation (Hirshfeld Surface Analysis)

Crystallography gives the average static structure. To understand the nature of the contacts, we employ Hirshfeld Surface analysis (using CrystalExplorer).[3][4]

Surface Mapping

Map the normalized contact distance (

-

Red Spots: Indicate contacts shorter than van der Waals radii.

-

Expectation: Two large red spots corresponding to the

(H-bond acceptor) and -

Validation: A smaller, fainter red spot near the Bromine atom confirms the presence of a Halogen bond (

or

-

-

White Regions: Contacts at van der Waals separation.

-

Blue Regions: No close contacts.

2D Fingerprint Plots

These plots summarize the frequency of interactions.

-

Spikes: Look for two sharp spikes at the bottom left.

Protocol for Analysis:

-

Import CIF into CrystalExplorer.

-

Generate Surface -> Type: Hirshfeld -> Map:

. -

Set range:

(Red) to -

Calculate "Interaction Energies" (CE-B3LYP/6-31G(d,p)) to quantify the strength of the Amide dimer vs. the Halogen bond.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System and Mercury Visualization Software. [Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

-

Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7] CrystEngComm. [Link]

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. studylib.net [studylib.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Dehydration of 3-Bromoformanilide to 3-Bromophenyl Isocyanide

Executive Summary

This application note details the synthesis of 3-bromophenyl isocyanide (3-bromo-1-isocyanobenzene) via the dehydration of 3-bromoformanilide . While isocyanides (isonitriles) are critical building blocks for multicomponent reactions (MCRs) such as the Ugi and Passerini couplings, their synthesis is often complicated by their notorious odor and potential for polymerization.

This guide prioritizes the Phosphoryl Chloride (POCl

Key Performance Indicators (KPIs):

-

Target Yield: >85%

-

Reaction Time: < 60 minutes

-

Purity: >97% (via Silica Gel Chromatography)

Scientific Background & Mechanism[1][2]

Reaction Rationale

The transformation involves the dehydration of a formamide functionality (

Mechanistic Pathway

The reaction proceeds through an imidoyl dichlorophosphate intermediate. The base plays a dual role: neutralizing the HCl by-product and facilitating the final

Figure 1: Mechanistic flow of formamide dehydration using POCl

Safety & Handling (Critical)

WARNING: STENCH HAZARD. Isocyanides possess an extremely offensive, pervasive odor that can cause nausea and headache at low concentrations.

Odor Control Protocol

-

Containment: All weighing and reactions must occur inside a functioning fume hood.

-

Glassware Decontamination: Do NOT wash glassware directly in the open sink.

-

Quenching Solution: Prepare a bath of Methanolic HCl (1:10 conc. HCl : Methanol) or acidic water. Rinse all contaminated glassware, septa, and syringes in this bath immediately after use. The acid hydrolyzes the isocyanide back to the odorless amine/formamide form.

-

Waste: Segregate liquid waste into a dedicated "Stench" waste container.

Experimental Protocol: POCl Method

Materials & Reagents[2][3]

| Reagent | Equiv. | Role | Notes |

| 3-Bromoformanilide | 1.0 | Substrate | Pre-dry in vacuum desiccator |

| Phosphoryl Chloride (POCl | 1.1 - 1.2 | Dehydrating Agent | Freshly distilled preferred; Toxic/Corrosive |

| Triethylamine (Et | 5.0 | Base | Dry; distilled over KOH or CaH |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (0.2 - 0.5 M conc.) |

| Sodium Carbonate (Na | N/A | Quench | 10% Aqueous solution |

Step-by-Step Methodology

Step 1: Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an internal thermometer.

-

Flush with Nitrogen or Argon.

-

Add 3-bromoformanilide (1.0 equiv) and anhydrous DCM (concentration ~0.2 M). Stir until dissolved.

-

Add Triethylamine (5.0 equiv) in one portion.

-

Cool the mixture to -5°C to 0°C using an ice/salt bath.

Step 2: Activation (The Exotherm)

-

Load POCl

(1.2 equiv) into a pressure-equalizing addition funnel or a glass syringe. -

Add POCl

dropwise over 20–30 minutes.-

Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes "black tar" formation due to polymerization.

-

-

Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30–60 minutes.

Step 3: Monitoring (Self-Validation)

-

TLC Check: Elute with 20% EtOAc/Hexanes.

-

Formamide (Start): Low R

(Polar). -

Isocyanide (Product): High R

(Non-polar). -

Validation: The reaction is complete when the baseline/polar spot disappears.

-

Step 4: Work-up

-

Cool the mixture back to 0°C.

-

Slowly quench by adding 10% Na

CO -

Separate layers. Extract the aqueous layer 2x with DCM.

-

Wash combined organics with water (1x) and brine (1x).

-

Dry over anhydrous Na

SO

Step 5: Purification

-

Flash Chromatography: Silica gel (SiO

). -

Eluent: Gradient 0%

10% EtOAc in Hexanes (or Pentane).-

Note: Isocyanides move very fast on silica. Often a simple silica plug filtration is sufficient to remove the brown color and baseline impurities.

-

Alternative Protocol: Triphosgene

For laboratories where POCl

-

Reagents: Triphosgene (0.34 equiv), Et

N (2.5 equiv), DCM, Reflux. -

Pros: Solid reagent, easier to weigh.

-

Cons: Generates Phosgene gas in situ. Requires strict ventilation.

-

Procedure: Similar to POCl

, but Triphosgene is dissolved in DCM and added to the formamide/amine mixture.

Characterization & Troubleshooting

Expected Data

-

Physical State: Pale yellow liquid or low-melting solid (3-bromo derivative).

-

IR Spectroscopy (Diagnostic):

-

Look for a sharp, strong band at 2110–2140 cm

(Characteristic -

Absence of broad N-H stretch (~3300 cm

) and Carbonyl C=O (~1680 cm

-

-

H NMR (CDCl

-

Aromatic protons:

7.0 – 7.6 ppm. -

Absence of CHO proton (usually

8.0–9.0 ppm in formamide).

-

-

C NMR:

-

Isocyanide carbon: Characteristic triplet (coupling with

N) or broad singlet at ~160–170 ppm .

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Temperature too high during addition | Ensure T < 5°C during POCl |

| Incomplete Conversion | Wet solvent (POCl | Distill DCM and Et |

| Product Degradation | Acidic hydrolysis on column | Add 1% Et |

References

-

Ugi, I., et al. "Isonitriles.[2] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition in English, vol. 4, no. 6, 1965, pp. 472–484. Link

-

Organic Syntheses. "Phenyl Isocyanide." Org.[3][4][5] Synth. 1966, 46, 75. Link (General procedure for aryl isocyanides).

- Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, vol. 6, no. 3, 2002, pp. 306-313.

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[3][4][6] (Safety protocols for stench chemicals). Link

-

Gokel, G. W., et al. "Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide." Org.[3][4][5] Synth. 1976, 55,[4] 96. (Includes decontamination protocols). Link

Sources

- 1. (PDF) A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. research.columbia.edu [research.columbia.edu]

Application Notes & Protocols: The Strategic Use of 3-Bromoformanilide as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount to accelerating drug discovery. 3-Bromoformanilide, or N-(3-bromophenyl)formamide, has emerged as a highly valuable and versatile intermediate. Its utility stems from a simple yet powerful bifunctional architecture: a bromine-substituted aromatic ring coupled with a formanilide moiety. This combination provides two distinct and orthogonal reactive handles, enabling chemists to construct complex molecular scaffolds with precision and control.

The bromine atom, positioned at the meta-position of the aniline derivative, serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse carbon and nitrogen-based substituents, which is fundamental to building structure-activity relationships (SAR) in drug development programs. Concurrently, the formanilide group acts as a protected form of the aniline nitrogen. This protection prevents unwanted side reactions and, more subtly, modulates the electronic properties of the aromatic ring. The formyl group can be readily removed under mild hydrolytic conditions to reveal the parent aniline, which can then participate in further synthetic transformations, such as the formation of critical heterocyclic cores found in many approved drugs.

This guide provides an in-depth exploration of 3-Bromoformanilide's applications, focusing on the causality behind experimental choices and providing field-proven protocols for its use in the synthesis of pharmaceutically relevant compounds, particularly in the domain of kinase inhibitors.

Physicochemical Properties, Safety, and Preparation

A thorough understanding of a reagent's properties and safe handling procedures is the foundation of any successful synthetic protocol.

Table 1: Physicochemical Data for 3-Bromoformanilide

| Property | Value |

| Chemical Name | N-(3-bromophenyl)formamide |

| Synonyms | 3-Bromoformanilide, m-Bromoformanilide |

| CAS Number | 34913-09-8 |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.04 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 69-72 °C |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO |

Safety & Handling: 3-Bromoformanilide should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive toxicity and disposal information.

Protocol 1: Synthesis of 3-Bromoformanilide from 3-Bromoaniline

The most direct route to 3-Bromoformanilide is the formylation of its parent amine, 3-bromoaniline. This reaction is typically high-yielding and straightforward. The formyl group serves to protect the amine, rendering it less nucleophilic and preventing interference in subsequent reactions, such as Pd-catalyzed couplings where the free amine could act as a competing ligand.

Reaction Scheme:

Figure 1. Synthesis of N-(3-bromophenyl)formamide.

Materials:

-

3-Bromoaniline (1.0 eq)

-

Formic acid (≥95%, ~5.0 eq)

-

Toluene

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (e.g., 17.2 g, 100 mmol) and formic acid (e.g., 19 mL, 500 mmol).

-

Add toluene (e.g., 100 mL) to the mixture.

-

Equip the flask with a Dean-Stark trap and reflux condenser.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 3-bromoaniline is fully consumed (typically 4-6 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Remove the toluene and excess formic acid under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure 3-Bromoformanilide as an off-white solid.

Core Synthetic Applications in Pharmaceutical Development

The strategic value of 3-Bromoformanilide lies in its ability to undergo sequential, selective transformations at its two functional handles.

A. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for a multitude of palladium-catalyzed reactions, which are cornerstone technologies in pharmaceutical synthesis for their reliability and broad functional group tolerance.[1]

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, enabling the connection of the 3-formamidophenyl core to other aryl, heteroaryl, or alkyl fragments.[2]

-

Causality & Expertise: The choice of catalyst, ligand, and base is critical for success. A typical system involves a Pd(0) source (like Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos) to stabilize the palladium center and facilitate the catalytic cycle, and a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid component for transmetalation.[3] The formanilide group is stable under these conditions, allowing for selective C-C bond formation.

Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals. It allows for the coupling of the 3-formamidophenyl ring with a wide range of primary or secondary amines.[1][4]

-

Causality & Expertise: This reaction requires a palladium catalyst, a specialized bulky electron-rich phosphine ligand (e.g., BINAP, BrettPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[5][6] The ligand's steric bulk is crucial for promoting the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. The formanilide group remains intact, allowing for the synthesis of complex diarylamines or alkylarylamines.

B. Gateway to Heterocyclic Kinase Inhibitors

A significant application of 3-bromoaniline derivatives is in the synthesis of heterocyclic scaffolds that form the core of many kinase inhibitors.[7][8] Kinases are a critical class of drug targets, and many inhibitors function by competing with ATP at the enzyme's binding site.[8] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent examples.[9][10]

The synthesis often involves a nucleophilic aromatic substitution (SₙAr) reaction where 3-bromoaniline attacks a 4-chloroquinazoline or 4-chloroquinoline precursor. The 3-bromoanilino moiety becomes a key pharmacophore, with the aniline NH forming a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, while the 3-bromophenyl group extends into a hydrophobic pocket.

Diagram 2: Workflow for synthesizing a quinazoline-based kinase inhibitor core.

A landmark example is PD-153035, a potent inhibitor of the epidermal growth factor receptor (EGFr) tyrosine kinase, which has the 4-(3-bromoanilino)-6,7-dimethoxyquinazoline structure.[9][10] This scaffold has been the foundation for numerous clinically investigated anticancer agents.

Detailed Experimental Protocols